molecular formula C9H5Cl2FN2S B2428813 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine CAS No. 705262-14-2

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

Cat. No.: B2428813
CAS No.: 705262-14-2
M. Wt: 263.11
InChI Key: XYLSGDNNXDLNED-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiazole ring substituted with a 2,4-dichloro-5-fluorophenyl group and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both halogenated phenyl and thiazole moieties, which confer specific chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.

Biological Activity

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichloro and fluorine group on the phenyl moiety. The presence of these halogen atoms is significant as they can influence the compound's lipophilicity and overall biological activity.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. In the case of this compound, preliminary studies suggest several potential mechanisms:

  • Cytotoxic Activity : Thiazole compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticancer properties. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibit increased cytotoxicity .
  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits potent antibacterial and antifungal activities comparable to established antibiotics .

Anticancer Activity

The compound has been tested against several cancer cell lines, showing varying degrees of effectiveness. The following table summarizes key findings from studies on its anticancer activity:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)1.98 ± 1.22
U251 (glioblastoma)<10
WM793 (melanoma)<30

These results suggest that this compound is particularly effective against certain types of cancer cells.

Antimicrobial Activity

In antimicrobial studies, the compound showed promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate its potential as a therapeutic agent against bacterial and fungal infections.

Case Studies

A notable study investigated the efficacy of various thiazole derivatives including this compound in treating resistant strains of bacteria. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with other antibiotics .

Another research focused on its anticancer properties revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, significantly decreasing cell viability in treated samples compared to controls .

Properties

IUPAC Name

4-(2,4-dichloro-5-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2S/c10-5-2-6(11)7(12)1-4(5)8-3-15-9(13)14-8/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLSGDNNXDLNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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